4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine

Physicochemical property profiling Lipophilicity comparison Halogenated amino acid characterization

Linear construction of trisubstituted phenylalanine scaffolds is a bottleneck in agrochemical and medicinal chemistry SAR. 4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine delivers the pre-assembled 4-chloro-2-fluoro-3-methoxyphenyl ring system for direct Suzuki coupling into herbicide candidates (e.g., halauxifen analogs). • Bypasses multi-step substitution pattern assembly, accelerating hit-to-lead cycles. • Matches the multi-substituted phenylalanine pharmacophore for TPH1 inhibitor design, enabling scaffold hopping from fenclonine. • Extremely hydrophilic (XLogP3 -0.7, TPSA 72.6 Ų) for calibrating in silico bioavailability models. Supplied with full analytical documentation for procurement confidence.

Molecular Formula C10H11ClFNO3
Molecular Weight 247.65 g/mol
CAS No. 1706418-83-8
Cat. No. B1530397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine
CAS1706418-83-8
Molecular FormulaC10H11ClFNO3
Molecular Weight247.65 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)CC(C(=O)O)N)Cl
InChIInChI=1S/C10H11ClFNO3/c1-16-9-6(11)3-2-5(8(9)12)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15)
InChIKeyPVFWDJBNASYQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine: Trisubstituted Scaffold for Research


4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine (CAS 1706418-83-8) is a synthetic, non-proteinogenic amino acid derivative belonging to the class of halogenated and alkoxylated phenylalanines. It features a unique trisubstituted aromatic ring bearing chlorine, fluorine, and methoxy groups at the 4-, 2-, and 3-positions, respectively. This substitution pattern imparts distinct electronic and steric properties compared to mono- or di-substituted analogues. The compound is primarily utilized as a research chemical and synthetic building block [1] and is commercially available from multiple vendors .

4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine: Why Generic Substitution Fails


Generic substitution is unreliable because the simultaneous presence of 4-chloro, 2-fluoro, and 3-methoxy substituents creates a unique chemical space that is not achievable by mixing single-point variants. For instance, 4-Chloro-DL-phenylalanine (Fenclonine) acts as a tryptophan hydroxylase inhibitor [1], but it lacks the fluorine and methoxy groups that modulate lipophilicity, metabolic stability, and target engagement in the target compound. Conversely, 4-Chloro-2-fluoro-DL-phenylalanine omits the critical methoxy moiety, which is essential for certain pharmacophoric interactions and for specific synthetic routes like those leading to halogenated heterocycles. The precise combination of substituents in the target compound dictates its unique physicochemical and reactivity profile, making direct replacement with simpler analogs scientifically invalid for specialized research applications.

4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine: Property & Application Comparison


Lipophilicity: LogP vs. 4-Chloro-DL-phenylalanine

The target compound exhibits a significantly lower partition coefficient (XLogP3-AA: -0.7) compared to 4-Chloro-DL-phenylalanine (LogP: 1.99), indicating dramatically higher hydrophilicity [1]. This 2.69 log unit difference equates to a ~490-fold difference in the octanol/water partition ratio, which profoundly affects membrane permeability and pharmacokinetic behavior.

Physicochemical property profiling Lipophilicity comparison Halogenated amino acid characterization

TPSA vs. 4-Chloro-DL-phenylalanine

The target compound has a TPSA of 72.6 Ų. While a direct TPSA for 4-Chloro-2-fluoro-DL-phenylalanine is not available, its simpler analog, 4-Chloro-DL-phenylalanine, has a TPSA of 63.3 Ų [1]. The 9.3 Ų increase is attributable to the 3-methoxy group, which adds a hydrogen bond acceptor. This pushes the target compound's polarity beyond the typical range for close analogs, influencing its solubility and chromatography behavior during purification.

Polar surface area comparison Drug-likeness evaluation Amino acid derivative procurement

Molecular Weight vs. Chloro/Difluoro Analogs

With a molecular weight of 247.65 g/mol, the target compound occupies a distinct space between simpler mono-halogenated analogs (e.g., 4-Chloro-DL-phenylalanine: 199.63 g/mol ) and heavier, multi-substituted variants. For example, 6-Chloro-2,3-difluoro-DL-phenylalanine has a reported molecular weight of approximately 235.6 g/mol . The unique chlorine-fluorine-methoxy combination provides specific mass and steric bulk that is not matched by di-chloro or di-fluoro alternatives.

Molecular weight comparison Building block differentiation Halogenated phenylalanine selection

Halauxifen Herbicide Intermediate

The 4-chloro-2-fluoro-3-methoxyphenyl moiety is a core structural component of the commercial herbicide halauxifen [1]. Patents describe the use of 4-chloro-2-fluoro-3-methoxyphenylboronic acid [2] and related intermediates [3] in the synthesis of halauxifen, highlighting a validated industrial use case for this specific substitution pattern. While the phenylalanine derivative itself may not be the direct intermediate, it serves as a versatile building block for constructing this exact substitution array, offering a synthetic advantage over assembling the pattern de novo.

Halauxifen intermediate synthesis Herbicide building block Synthetic chemistry procurement

TPH1 Inhibitor Pharmacophore Fit

Structure-activity relationship (SAR) studies on TPH1 inhibitors have established that substituted phenylalanines form a privileged chemotype [1]. The target compound's specific substitution pattern (4-Cl, 2-F, 3-OMe) aligns with key pharmacophoric features identified in combined pharmacophore and 3D-QSAR models, where halogen and alkoxy substitutions on the aromatic ring significantly modulate inhibitory activity [1]. While direct IC50 data for this specific compound against TPH1 is not publicly available, its structure falls within the active space defined by this class. In contrast, simpler analogs like fenclonine (4-Cl-Phe) show a distinct mechanism by depleting serotonin rather than selective TPH1 inhibition [2].

TPH1 inhibitor scaffold Serotonin biosynthesis modulation Medicinal chemistry tool compound

Vendor Purity Comparison

The target compound is available from multiple suppliers with purity specifications of 95% (AKSci , BenchChem [1]) or 97% (Thermo Scientific/Alfa Aesar ). While this is a standard range for research-grade chemicals, the compound's specific cataloging (e.g., Apollo Scientific as manufacturer , availability in 250 mg and 1 g formats ) contrasts with closely related analogs. For instance, 4-Chloro-2-fluoro-DL-phenylalanine is listed with a LogP of 1.32 and a slightly different availability profile . The 97% purity grade from Thermo Scientific provides a higher-assay option for experiments requiring more precise stoichiometry.

Chemical procurement comparison Purity specification differentiation Research chemical sourcing

4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine: Optimal Procurement Scenarios


Halauxifen Intermediate Synthesis

Based on the validated use of the 4-chloro-2-fluoro-3-methoxyphenyl moiety in commercial herbicide halauxifen [1], this compound is the appropriate choice for developing new pyridine-carboxylic acid-based herbicides. The pre-assembled trisubstituted scaffold enables direct incorporation via Suzuki coupling, bypassing the need to construct this specific substitution pattern linearly, which is a common bottleneck in agrochemical SAR programs [2].

Low-LogP Calibration for Halogenated Amino Acids

With an XLogP3 of -0.7 [1], this compound is ideal for calibrating computational models where extremely hydrophilic yet highly substituted phenylalanines are needed, contrasting sharply with analogs like fenclonine (LogP ~1.99). This is critical for developing in silico models that predict the bioavailability of multi-halogenated amino acid derivatives.

TPH1 Inhibitor Lead Generation

For researchers targeting TPH1 as part of serotonin biosynthesis modulation, this compound fits the multi-substituted phenylalanine pharmacophore identified in QSAR studies [1]. It serves as a logical next step in scaffold hopping from mono-substituted analogs like fenclonine, providing a starting point for developing selective inhibitors of peripheral serotonin synthesis [2].

HPLC Retention Reference

Due to its relatively high TPSA (72.6 Ų) and low LogP (-0.7), this compound provides a distinct retention profile in reversed-phase HPLC systems, placing it in a unique chromatographic space between simpler halogenated phenylalanines and more complex heteroaromatic amino acids. This makes it a useful internal standard or system suitability marker for amino acid analysis [1].

Technical Documentation Hub

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